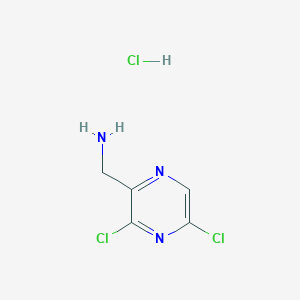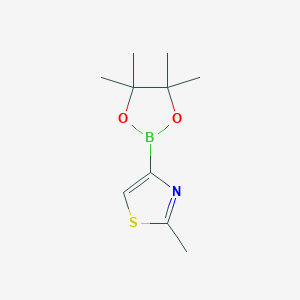![molecular formula C17H13ClN2O2 B6169043 N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide CAS No. 2416229-56-4](/img/no-structure.png)
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide (NCB) is a small molecule that has been extensively studied for its potential applications in scientific research. NCB has been found to have a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. NCB has also been investigated for its potential as an anti-cancer agent. NCB has been used in a number of different research applications, including in vitro and in vivo studies, and has been found to be a promising tool for further research.
Wirkmechanismus
The mechanism of action of N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is not fully understood. However, it is thought to act as an inhibitor of protein kinases, which are enzymes that regulate the activity of proteins in the cell. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is believed to bind to the active sites of these enzymes, preventing them from catalyzing their reactions. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is also thought to bind to other proteins in the cell, including transcription factors, which are proteins that regulate the expression of genes.
Biochemical and Physiological Effects
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to reduce inflammation and oxidative stress. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has been found to inhibit the activity of certain enzymes, including protein kinases, which are involved in the regulation of cell growth and differentiation. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has also been found to reduce the expression of certain genes, including those involved in the regulation of cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is commercially available. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is also non-toxic and has been found to be safe for use in in vitro and in vivo studies. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is also relatively stable and does not degrade easily. However, N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has some limitations for laboratory experiments. It is not very soluble in water, which can limit its use in aqueous solutions. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide also has limited solubility in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has many potential future applications in scientific research. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide could be used to study the effects of various drugs on cell metabolism and to investigate the mechanism of action of various drugs. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide could also be used to study the effects of various environmental toxins on cell viability and to investigate the mechanism of action of various drugs. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide could also be used to study the effects of various hormones on cell proliferation and apoptosis. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide could also be used to study the effects of various drugs on cell motility and migration. Additionally, N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide could be used to study the effects of various drugs on gene expression and to investigate the mechanism of action of various drugs.
Synthesemethoden
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide can be synthesized from commercially available starting materials in a two-step process. The first step involves the reaction of 3-chloro-1,1'-biphenyl-4-carbaldehyde with 2-cyano-3-oxobutanamide in the presence of a base such as sodium hydroxide. The second step involves the deprotection of the carbaldehyde group using a strong acid such as hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on cell growth, cell differentiation, and gene expression. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has also been used to study the effects of various hormones on cell proliferation and apoptosis. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has been used to study the effects of various environmental toxins on cell viability and to investigate the mechanism of action of various drugs. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has been used to study the effects of various drugs on cell motility and migration.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide involves the reaction of 3-chloro-[1,1'-biphenyl]-4-carboxylic acid with ethyl cyanoacetate in the presence of a coupling agent, followed by the addition of ammonia and subsequent dehydration to form the final product.", "Starting Materials": ["3-chloro-[1,1'-biphenyl]-4-carboxylic acid", "ethyl cyanoacetate", "coupling agent", "ammonia"], "Reaction": ["Step 1: React 3-chloro-[1,1'-biphenyl]-4-carboxylic acid with ethyl cyanoacetate in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding ethyl ester intermediate.", "Step 2: Add ammonia to the reaction mixture and heat to promote the formation of the corresponding amide intermediate.", "Step 3: Dehydrate the amide intermediate to form N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide." ] } | |
CAS-Nummer |
2416229-56-4 |
Produktname |
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide |
Molekularformel |
C17H13ClN2O2 |
Molekulargewicht |
312.8 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




